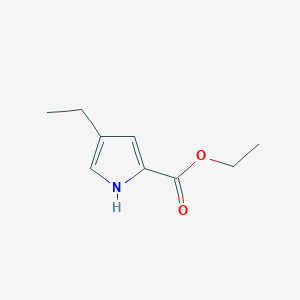

Ethyl 4-ethyl-1H-pyrrole-2-carboxylate

Description

Ethyl 4-ethyl-1H-pyrrole-2-carboxylate (CAS: 40611-85-6) is a pyrrole derivative featuring a five-membered aromatic heterocyclic ring with one nitrogen atom. Its structure includes an ethyl ester group at the 2-position and a second ethyl substituent at the 4-position of the pyrrole ring (Figure 1). Pyrroles are foundational in medicinal chemistry due to their versatility in drug design, often serving as core structures for bioactive molecules .

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

ethyl 4-ethyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C9H13NO2/c1-3-7-5-8(10-6-7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3 |

InChI Key |

KCMJRZNTIGYBAW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC(=C1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with ethylamine in the presence of a catalytic amount of iron (III) chloride.

Electrocyclic Ring Closure: This one-pot synthesis involves the reaction of chalcones with glycine esters or amides, followed by an electrocyclic ring closure to form pyrrole intermediates.

Industrial Production Methods: Industrial production of ethyl 4-ethyl-1H-pyrrole-2-carboxylate typically involves large-scale application of the Paal-Knorr synthesis due to its simplicity and high yield. The reaction is carried out in batch reactors with continuous monitoring of reaction conditions to ensure optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 4-ethyl-1H-pyrrole-2-carboxylate can undergo oxidation reactions to form corresponding pyrrole-2-carboxylic acids.

Reduction: The compound can be reduced to form pyrrolidines under hydrogenation conditions.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.

Substitution: Alkyl halides and sulfonyl chlorides are typical reagents for substitution reactions.

Major Products:

Oxidation: Pyrrole-2-carboxylic acids.

Reduction: Pyrrolidines.

Substitution: N-alkylpyrroles and N-sulfonylpyrroles.

Scientific Research Applications

Chemistry: : Ethyl 4-ethyl-1H-pyrrole-2-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: : In biological research, this compound is used to study the interactions of pyrrole derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of pyrrole-containing natural products.

Medicine: : this compound is investigated for its potential pharmacological properties. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: : The compound finds applications in the production of dyes, pigments, and polymers. It is also used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-ethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Substituent Effects : Alkyl groups (e.g., ethyl, methyl) enhance lipophilicity, while halogens (e.g., Cl) and carbonyl groups (e.g., formyl) increase reactivity and electronic diversity.

- Synthetic Accessibility : Ethyl esters are more lipophilic than methyl analogs but may face synthetic challenges due to steric hindrance .

- Biological Relevance: Aryl and halogenated derivatives show pronounced bioactivity, suggesting that this compound could be modified for targeted drug design .

Biological Activity

Ethyl 4-ethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and potential applications in drug development.

Overview of this compound

This compound is characterized by a pyrrole ring with an ethyl group at the 4-position and an ethyl ester at the 2-position. This unique structure contributes to its reactivity and biological activity.

Pyrrole derivatives, including this compound, are known for their ability to interact with various biological targets:

- Receptor Interactions : These compounds can bind with high affinity to multiple receptors, influencing various signaling pathways.

- Enzyme Modulation : They can act as inhibitors or activators of specific enzymes, affecting metabolic processes.

- Gene Expression : Pyrrole derivatives can alter gene expression patterns, which may lead to significant biological outcomes.

Cellular Effects

Research indicates that pyrrole derivatives exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : this compound has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains.

- Anticancer Properties : Some studies have highlighted its ability to inhibit the proliferation of cancer cell lines, suggesting a role in cancer therapy.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound include:

- Binding Interactions : The compound can form hydrogen bonds and hydrophobic interactions with target biomolecules.

- Inhibition of Enzymes : It has been shown to inhibit enzymes critical for tumor growth and microbial survival.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus (MIC < 50 µg/mL) | Disk diffusion method |

| Study B | Showed significant cytotoxicity in A549 lung cancer cells (IC50 = 25 µM) | MTT assay |

| Study C | Identified as a potential inhibitor of protein kinase C (IC50 = 15 µM) | Enzyme inhibition assay |

These studies indicate that this compound holds promise as a bioactive compound with therapeutic potential.

Applications in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development:

- Antimicrobial Agents : Its efficacy against bacteria suggests potential for developing new antibiotics.

- Anticancer Drugs : Its ability to induce apoptosis in cancer cells positions it as a candidate for cancer therapy.

- Enzyme Inhibitors : The compound's interaction with specific enzymes could lead to the development of targeted therapies for various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.